REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[CH:9]=[CH:10][N:11]=[C:12]2[Cl:17].CN([CH:21]=[O:22])C>>[Cl:17][C:12]1[C:13]2[CH:14]=[CH:15][CH:16]=[C:7]([CH:21]=[O:22])[C:8]=2[CH:9]=[CH:10][N:11]=1
|
Name
|
|
Quantity
|
1.76 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CN=C(C2=CC=C1)Cl
|
Name
|
THF-ether
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with EtOH (3 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ether (150 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NH4Cl (50 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography upon silica gel
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=2C(=CC=CC12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.61 mmol | |
AMOUNT: MASS | 308 mg | |
YIELD: CALCULATEDPERCENTYIELD | 39.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |